molecular formula C10H14N5O7P B1664043 2'-Adenylic acid CAS No. 130-49-4

2'-Adenylic acid

Cat. No. B1664043
CAS RN: 130-49-4
M. Wt: 347.22 g/mol
InChI Key: QDFHPFSBQFLLSW-KQYNXXCUSA-N
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Description

2’-Adenylic acid is a bioactive chemical .


Synthesis Analysis

The synthesis of 2’-Adenylic acid involves several enzymatic processes. One such process is the myokinase (adenylate kinase) reaction, which occurs when the ATP reservoir in the cell is low, resulting in the conversion of 2 ADP into ATP and AMP . Another process involves the hydrolysis of one high energy phosphate bond of ADP, resulting in AMP and Pi . A third process involves the hydrolysis of ATP into AMP and pyrophosphate .


Molecular Structure Analysis

The molecular formula of 2’-Adenylic acid is C10H14N5O7P. Its exact mass is 347.06 and its molecular weight is 347.220 .


Chemical Reactions Analysis

2’-Adenylic acid is involved in several important chemical reactions. For instance, it can be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low . It can also be produced by the hydrolysis of one high energy phosphate bond of ADP , or by the hydrolysis of ATP into AMP and pyrophosphate .


Physical And Chemical Properties Analysis

2’-Adenylic acid has a density of 2.3±0.1 g/cm3. Its boiling point is 815.5±75.0 °C at 760 mmHg. It has a vapour pressure of 0.0±3.1 mmHg at 25°C .

Scientific Research Applications

  • Allosteric Activation in Enzymatic Reactions : 2'-Adenylic acid plays a significant role in the allosteric activation of enzymes. It induces conformational changes in the protein structure of Pseudomonas pyridine nucleotide transhydrogenase, enhancing its catalytic activity (Louie, Kaplan, & McLean, 1972).

  • Role in Viral RNA Sequences : It has been identified in the RNA sequences of Rous Sarcoma Virus and Rauscher Mouse Leukaemia Virus, indicating a possible involvement in the transportation and translation of viral mRNA (Lai & DUESBERG, 1972).

  • Metabolic and Biological Significance : Adenylic acid, a component of 2'-Adenylic acid, plays a crucial role in glycolytic processes and exhibits specific biological actions, such as influencing heart rate and blood pressure (Gillespie, 1934).

  • Purification of Messenger RNA : It has been used in techniques for purifying biologically active messenger RNA, highlighting its importance in genetic research (Aviv & Leder, 1972).

  • Crystal Structure Analysis : Studies on the crystal structure of Adenosine-5′-phosphate, a part of 2'-Adenylic acid, have provided insights into its biochemical properties and role in coenzymes and metabolic processes (Kraut & Jensen, 1960).

  • Effect on Neuronal Activity : Research on the dephosphorylated core of 2′,5′-oligoadenylate, related to 2'-Adenylic acid, has shown its impact on the electrical activity of neurons, indicating its significance in neurobiology (Yakovenko & Omel'yanets, 1991).

  • Fluorescence Studies in DNA and RNA : 2-Aminopurine, an isomer of adenine and part of 2'-Adenylic acid, is used as a fluorescent probe in DNA and RNA studies, aiding in understanding base-flipping and folding in genetic structures (Lobsiger et al., 2014).

  • Synthesis and Interaction Studies : The synthesis and characterization of polymers containing 2'-Adenylic acid derivatives have been pivotal in understanding nucleic acid interactions and structure (Ikeda, Frazier, & Miles, 1970).

Future Directions

Research on 2’-Adenylic acid and related compounds continues to be an active area of study. For instance, there is ongoing research into the role of polyadenylic acid in mRNA maturation, mRNA stability, and mRNA export from the nucleus into the cytoplasm .

properties

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFHPFSBQFLLSW-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926554
Record name 9-(2-O-Phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Adenylic acid

CAS RN

130-49-4
Record name Adenosine 2′-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Adenylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-O-Phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 2'-phosphate hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADENOSINE 2'-MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W907528R6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
DD Louie, NO Kaplan, JD McLean - Journal of Molecular Biology, 1972 - Elsevier
… Similar activation effects by the 2’-adenylic acid have been … Our studies attempted to resolve whether the 2’-adenylic acid, … allosteric effect of the 2’-adenylic acid on the conformational …
Number of citations: 38 www.sciencedirect.com
G KOELLNER, HP GRUNERT, O LANDT… - European journal of …, 1991 - Wiley Online Library
… , which shows reduced activity towards GpA and increased activity towards pGpC, pApC and pUpC compared with wild‐type RNase T 1 , was co‐crystallized with 2′‐adenylic acid by …
Number of citations: 12 febs.onlinelibrary.wiley.com
S Noguchi - Protein and peptide letters, 2010 - ingentaconnect.com
… The crystal structure of ribonuclease U2A complexed with 2'-adenylic acid and calcium ions was determined at 1.03 Å resolution. In this structure, the region from Asp29 to Asp37 winds …
Number of citations: 6 www.ingentaconnect.com
VP Hollander, N Hollander… - Proceedings of the …, 1959 - journals.sagepub.com
… Inhibition of Steroid Mediated Pyridine Nucleotide Transhydrogenase and 17 p Hydroxysteroid Dehydrogenase by 2’Adenylic Acid.” (24986 j … Kaplan et aZ.,(l j have …
Number of citations: 7 journals.sagepub.com
EJ Conway, R Cooke - Biochemical Journal, 1939 - ncbi.nlm.nih.gov
Methods. Water extracts of tissues ground with pure quartz sand (Merck's) were used throughout unlessotherwise stated. The efficiency of extraction with water and saline extracts etc. is …
Number of citations: 401 www.ncbi.nlm.nih.gov
JH Gillespie - The Journal of physiology, 1934 - ncbi.nlm.nih.gov
JH GILLESPIE. Bennet and Drury [1931] further investigated the production of heart block in the guinea-pig by injection of the adenyl compounds, and concluded that the amounts …
Number of citations: 177 www.ncbi.nlm.nih.gov
Y Taya, T Uchida, S Takemura - … et Biophysica Acta (BBA)-Nucleic Acids …, 1972 - Elsevier
Limited digestion of Torulopsis utilis tRNA 1 Val with ribonuclease U 2 resulted in preferential cleavages at the AC bond adjacent to the CCA terminus, and at two AC bonds and partially …
Number of citations: 6 www.sciencedirect.com
T Alderson - … Research/Fundamental and Molecular Mechanisms of …, 1964 - Elsevier
Attempts have been made to characterise the reaction(s) in vitro of formaldehyde with AMP which is responsible for the mediation of the mutagenic activity of formaldehyde by the larval …
Number of citations: 32 www.sciencedirect.com
DD Louie, NO Kaplan - … : Proceedings of an Advanced Study Institute held …, 1970 - Springer
… (3) demonstrated that the reversal of Reaction 1 proceeds at a negligible rate, however, the reduction of TPN+ by DPNH is greatly accelerated by the presence of the 2-adenylic acid (2'…
Number of citations: 0 link.springer.com
A Goldin - Journal of the National Cancer Institute, 1954 - books.google.com
… The yeast adenylic acid, 2'-adenylic acid, 3'-adenylic acid, and 5'-adenylic acid were dissolved in dilute NaOH and injected at pH 6. Guanylic acid was partially dissolved in dilute NaOH …
Number of citations: 10 books.google.com

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